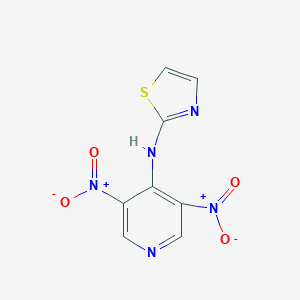
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known for its unique chemical properties and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines that are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- in lab experiments is its unique chemical properties. It has a high melting point and is stable under various conditions. However, one of the limitations is that it can be difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for the research on 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-. One direction is to further investigate its potential applications as an anti-inflammatory and anti-tumor agent. Another direction is to explore its potential as an anti-microbial agent. Additionally, further research could be done to better understand its mechanism of action and to improve its synthesis and purification methods.
Conclusion:
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is a chemical compound that has been widely researched for its potential applications in the field of medicine. It has unique chemical properties and has been synthesized using various methods. It has been shown to have anti-inflammatory, anti-tumor, antibacterial, and antifungal properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and potential applications.
Synthesemethoden
The synthesis of 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been achieved using various methods. One of the most common methods is the reaction of 2-amino-4,6-dinitropyridine with 2-chloro-1,3-thiazole in the presence of a base. The reaction yields 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- as a yellow solid.
Wissenschaftliche Forschungsanwendungen
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-microbial agent.
Eigenschaften
CAS-Nummer |
330964-96-0 |
|---|---|
Produktname |
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- |
Molekularformel |
C8H5N5O4S |
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
N-(3,5-dinitropyridin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H5N5O4S/c14-12(15)5-3-9-4-6(13(16)17)7(5)11-8-10-1-2-18-8/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
DUWOYUVOQZMMID-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CSC(=N1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)


![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)




![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)


